molecular formula C23H17ClN4O2S B5313267 N~4~-[4-(1-{(Z)-2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE

N~4~-[4-(1-{(Z)-2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE

Cat. No.: B5313267
M. Wt: 448.9 g/mol
InChI Key: MHJIYNUPGOCLIF-VYYCAZPPSA-N
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Description

N~4~-[4-(1-{(Z)-2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE is a complex organic compound that features a benzothiophene moiety, a hydrazone linkage, and an isonicotinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(1-{(Z)-2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE typically involves multiple steps:

    Formation of the Benzothiophene Moiety: The benzothiophene core can be synthesized through cyclization reactions involving thiophene and benzene derivatives under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzothiophene ring is achieved using reagents such as thionyl chloride or sulfuryl chloride.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the benzothiophene carbonyl compound with hydrazine derivatives under reflux conditions.

    Coupling with Isonicotinamide: The final step involves coupling the hydrazone intermediate with isonicotinamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(1-{(Z)-2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

N~4~-[4-(1-{(Z)-2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N4-[4-(1-{(Z)-2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[4-(1-{(Z)-2-[(3-BROMO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE
  • N~4~-[4-(1-{(Z)-2-[(3-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE

Uniqueness

N~4~-[4-(1-{(Z)-2-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]ISONICOTINAMIDE is unique due to the presence of the chlorine atom in the benzothiophene ring, which can influence its reactivity and interaction with molecular targets. This uniqueness can be leveraged in designing compounds with specific properties and activities.

Properties

IUPAC Name

N-[4-[(Z)-N-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-C-methylcarbonimidoyl]phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2S/c1-14(27-28-23(30)21-20(24)18-4-2-3-5-19(18)31-21)15-6-8-17(9-7-15)26-22(29)16-10-12-25-13-11-16/h2-13H,1H3,(H,26,29)(H,28,30)/b27-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJIYNUPGOCLIF-VYYCAZPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C3=CC=C(C=C3)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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